3-Amino-5-methylpyridin-2-ol hydrochloride

Catalog No.
S810473
CAS No.
1257665-07-8
M.F
C6H9ClN2O
M. Wt
160.601
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-methylpyridin-2-ol hydrochloride

CAS Number

1257665-07-8

Product Name

3-Amino-5-methylpyridin-2-ol hydrochloride

IUPAC Name

3-amino-5-methyl-1H-pyridin-2-one;hydrochloride

Molecular Formula

C6H9ClN2O

Molecular Weight

160.601

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)6(9)8-3-4;/h2-3H,7H2,1H3,(H,8,9);1H

InChI Key

WPQPUYHSDVKBRL-UHFFFAOYSA-N

SMILES

CC1=CNC(=O)C(=C1)N.Cl

Chemical Synthesis

Application Summary: This compound is used in the synthesis of pyridinium salts, which are integral to many natural products and pharmaceuticals.

Methods of Application: Synthetic routes involve complex reactions where the compound acts as a substrate to form structurally diverse pyridinium salts. Reaction conditions are meticulously controlled to ensure high yields.

Results and Outcomes: The synthesized pyridinium salts have shown versatility in their reactivity and importance in various applications, including as ionic liquids and in pharmaceuticals .

Polymer Science

Application Summary: This compound is utilized in the synthesis of novel polymers with unique properties for industrial applications.

Methods of Application: It is polymerized with other monomers and the resulting polymers are tested for mechanical and thermal properties.

Results and Outcomes: The polymers exhibit desirable characteristics, such as increased durability or flexibility, suitable for specific uses.

3-Amino-5-methylpyridin-2-ol hydrochloride is a chemical compound with the molecular formula C₆H₉ClN₂O and a molecular weight of approximately 160.60 g/mol. It is characterized by the presence of an amino group and a hydroxyl group attached to a pyridine ring, which contributes to its unique properties. The compound is soluble in water and has been studied for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

The mechanism of action for 3-AMPO-HCl is unknown due to a lack of documented research on its biological activity or interactions with other molecules [, ].

Typical of pyridine derivatives. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, affecting the compound's solubility and reactivity.
  • Condensation Reactions: It can form Schiff bases when reacted with aldehydes or ketones, expanding its utility in organic synthesis.

These reactions facilitate the synthesis of various derivatives and complexes, enhancing its applicability in research and industry .

Research indicates that 3-Amino-5-methylpyridin-2-ol hydrochloride exhibits significant biological activity. It has been investigated for:

  • Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

These properties make it a subject of interest in pharmaceutical research, particularly in the development of new therapeutic agents .

Synthesis of 3-Amino-5-methylpyridin-2-ol hydrochloride typically involves:

  • Starting Materials: The synthesis often begins with 3-amino-5-methylpyridine.
  • Hydroxylation: Hydroxylation can be achieved through various methods, including using oxidizing agents.
  • Formation of Hydrochloride Salt: The hydrochloride form is usually obtained by reacting the base with hydrochloric acid.

This straightforward synthetic pathway allows for efficient production of the compound suitable for laboratory and industrial applications .

3-Amino-5-methylpyridin-2-ol hydrochloride finds applications in various fields:

  • Medicinal Chemistry: Its biological activities make it a candidate for drug development.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules.

These applications highlight its versatility and importance in both research and practical applications .

Studies on the interactions of 3-Amino-5-methylpyridin-2-ol hydrochloride reveal important insights into its behavior:

  • Metal Complexation: The compound can form complexes with transition metals, which may enhance its biological activity or stability.
  • Biological Targets: Investigations into its interactions with specific enzymes or receptors are ongoing, aiming to elucidate its mechanism of action.

Such studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts .

Several compounds share structural similarities with 3-Amino-5-methylpyridin-2-ol hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Amino-1-methylpyridin-2(1H)-one hydrochloride1523570-95-70.77
6-Oxo-1,6-dihydropyridine-3-carbaldehyde106984-91-20.77
7-Amino-4-methylquinolin-2(1H)-one19840-99-40.77
4-Methyl-3-nitropyridin-2(1H)-one21901-18-80.74

Uniqueness

The uniqueness of 3-Amino-5-methylpyridin-2-ol hydrochloride lies in its specific combination of amino and hydroxyl functional groups on the pyridine ring, which enhances its solubility and biological activity compared to other similar compounds. This positioning allows for distinct reactivity patterns and interaction capabilities that are not present in other related compounds .

Dates

Modify: 2023-08-15

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